(2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide
Overview
Description
(2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound contains a chlorinated nitrophenyl group, an oxazolo[4,5-b]pyridine moiety, and a prop-2-enamide linkage. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide typically involves multi-step organic synthesis. One common approach is as follows:
Formation of the 4-chloro-3-nitrophenyl intermediate: This step involves the nitration of 4-chlorobenzene to introduce the nitro group at the meta position. The reaction is typically carried out using concentrated nitric acid and sulfuric acid as the nitrating agents.
Synthesis of the oxazolo[4,5-b]pyridine moiety: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and glyoxal.
Coupling reaction: The final step involves the coupling of the 4-chloro-3-nitrophenyl intermediate with the oxazolo[4,5-b]pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Cyclization: Acidic or basic catalysts, elevated temperatures
Major Products
Reduction: Formation of the corresponding amine derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Cyclization: Formation of new heterocyclic compounds
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It could modulate the activity of receptors by acting as an agonist or antagonist.
Disruption of cellular processes: The compound could interfere with cellular processes such as signal transduction, gene expression, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chloro-3-nitrophenyl)-N-[4-(pyridin-2-yl)phenyl]prop-2-enamide
- (2E)-3-(4-chloro-3-nitrophenyl)-N-[4-(quinolin-2-yl)phenyl]prop-2-enamide
- (2E)-3-(4-chloro-3-nitrophenyl)-N-[4-(benzoxazol-2-yl)phenyl]prop-2-enamide
Uniqueness
What sets (2E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide apart from similar compounds is its unique combination of structural features. The presence of the oxazolo[4,5-b]pyridine moiety, along with the chlorinated nitrophenyl group, provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O4/c22-16-9-3-13(12-17(16)26(28)29)4-10-19(27)24-15-7-5-14(6-8-15)21-25-20-18(30-21)2-1-11-23-20/h1-12H,(H,24,27)/b10-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNJBBLHFZAKRP-ONNFQVAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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